4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[c]chromen core and a valinate moiety protected by a tert-butoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps. One common approach is to start with the benzo[c]chromen core, which can be synthesized through a series of condensation reactions involving appropriate starting materials. The valinate moiety is then introduced through esterification or amidation reactions, followed by the protection of the amino group with a tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate .
Uniqueness
The uniqueness of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific structure, which combines the benzo[c]chromen core with a valinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1004944-61-9 |
---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6/c1-13(2)19(25-23(28)31-24(4,5)6)22(27)29-18-12-11-16-15-9-7-8-10-17(15)21(26)30-20(16)14(18)3/h7-13,19H,1-6H3,(H,25,28)/t19-/m0/s1 |
InChI Key |
PTVHXLCIZXJROP-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.